(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride

FGFR inhibitor synthesis chiral building block stereochemical specificity

(7S,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride (CAS 2173637-06-2) is a chiral, bicyclic diamine derivative belonging to the fused pyrrolo[1,2-a]pyrazine class. It exists as a dihydrochloride salt (molecular formula C₇H₁₆Cl₂N₂O, molecular weight 215.12 g/mol) , featuring a rigid octahydro-fused scaffold that combines a pyrrolidine ring and a piperazine ring with a defined (7S,8aR) stereochemistry at the C7 hydroxyl-bearing carbon and the C8a bridgehead.

Molecular Formula C7H16Cl2N2O
Molecular Weight 215.12
CAS No. 2173637-06-2
Cat. No. B2683959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride
CAS2173637-06-2
Molecular FormulaC7H16Cl2N2O
Molecular Weight215.12
Structural Identifiers
SMILESC1CN2CC(CC2CN1)O.Cl.Cl
InChIInChI=1S/C7H14N2O.2ClH/c10-7-3-6-4-8-1-2-9(6)5-7;;/h6-8,10H,1-5H2;2*1H/t6-,7+;;/m1../s1
InChIKeyVLVMRQREBYGIBY-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(7S,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol Dihydrochloride (CAS 2173637-06-2) – Core Identity and Procurement Baseline


(7S,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride (CAS 2173637-06-2) is a chiral, bicyclic diamine derivative belonging to the fused pyrrolo[1,2-a]pyrazine class. It exists as a dihydrochloride salt (molecular formula C₇H₁₆Cl₂N₂O, molecular weight 215.12 g/mol) [1], featuring a rigid octahydro-fused scaffold that combines a pyrrolidine ring and a piperazine ring with a defined (7S,8aR) stereochemistry at the C7 hydroxyl-bearing carbon and the C8a bridgehead [2]. The compound serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry programs, most notably as a reactant in the preparation of FGFR (Fibroblast Growth Factor Receptor) kinase inhibitors as disclosed in patent US 2021/0106588 A1 (BICYCLIC HETEROCYCLES AS FGFR INHIBITORS) [3]. Commercially, it is available through multiple specialist chemical suppliers at purities of 95–97% (HPLC) for research and further manufacturing use .

Why Generic Substitution Fails: (7S,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol Dihydrochloride Cannot Be Interchanged with In-Class Building Blocks


The fused pyrrolo[1,2-a]piperazine scaffold presents four stereoisomeric possibilities at the C7 and C8a centers . The (7S,8aR) configuration is specifically required in the FGFR inhibitor patent US 2021/0106588 A1, where the dihydrochloride salt participates in a nucleophilic aromatic substitution (SₙAr) reaction with a pyrazolo[4,3-b]pyridine intermediate to generate the active pharmaceutical lead [1]. Substituting the free base (CAS 1429200-47-4), the (7R,8aR) diastereomer (CAS 1594066-65-5), or the oxalate salt (CAS 2126143-36-8) without explicit re-validation introduces orthogonal risks: altered reactivity due to free-base nucleophilicity, loss of FGFR potency due to stereochemical mismatch, or counterion interference in downstream coupling steps . Procurement decisions that treat this compound as a commodity piperazine building block risk synthetic failure, batch rejection, and costly repetition of chiral separation or salt-exchange steps.

Quantitative Differentiation Evidence: (7S,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol Dihydrochloride Against Closest Comparators


Stereochemical Configuration Drives FGFR Inhibitor Synthetic Utility: (7S,8aR) Dihydrochloride vs. (7R,8aR) Diastereomer

The (7S,8aR) stereochemical configuration of the target compound is explicitly specified in the synthetic route disclosed in US 2021/0106588 A1 (Example synthesis), where it reacts as a nucleophile in an SₙAr reaction with tert-butyl 5-(2,3-dimethylphenyl)-3-(6-fluoropyridin-3-yl)-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate in the presence of DIPEA in DMSO/CH₂Cl₂ over 21 hours to yield the FGFR-active (7S,8aR)-2-substituted product [1]. The (7R,8aR) diastereomer (CAS 1594066-65-5) is not cited or exemplified in this patent family, indicating that the C7 (S)-configuration is critical for productive coupling and/or downstream FGFR inhibitory activity . In the broader pyrrolo[1,2-a]pyrazine series, stereochemical inversion at C7 has been shown to alter 5-HT₁A receptor affinity profiles, demonstrating the pharmacological consequence of this chiral center [2].

FGFR inhibitor synthesis chiral building block stereochemical specificity

Salt Form Advantage: Dihydrochloride (MW 215.12) vs. Free Base (MW 142.20) – Solubility, Handling, and Reactivity

The dihydrochloride salt (CAS 2173637-06-2) provides a molecular weight of 215.12 g/mol and contains two equivalents of HCl, conferring significantly higher aqueous solubility compared to the free base (CAS 1429200-47-4, MW 142.20 g/mol) [1]. The free base is a viscous oil or low-melting solid at ambient temperature, requiring storage at 2–8°C under dry, sealed conditions and presenting handling difficulties during precise weighing for small-scale synthesis . In contrast, the dihydrochloride is a crystalline solid with defined melting characteristics, enabling accurate gravimetric dispensing . The computed LogP of the parent free base is -0.55, indicating hydrophilic character, while the dihydrochloride's ionic nature further enhances aqueous solubility, facilitating homogeneous reaction conditions in polar aprotic solvent mixtures (DMSO/CH₂Cl₂) as used in the FGFR coupling protocol [2]. The oxalate salt (CAS 2126143-36-8, MW 232.23) is also a crystalline solid but introduces the oxalate counterion, which can compete as a ligand in metal-catalyzed coupling steps and requires an additional free-basing step before use in base-sensitive reactions .

salt form selection dihydrochloride solubility synthetic intermediate handling

Conformational Rigidity and Rotatable Bond Count: Target Compound vs. Flexible Piperazine Building Blocks

The fused pyrrolo[1,2-a]piperazine scaffold of the target compound has zero rotatable bonds (computed property), making it a completely conformationally locked bicyclic system [1]. This contrasts sharply with common flexible piperazine building blocks such as 1-Boc-piperazine (4 rotatable bonds in the N-substituent) or N-Boc-3-hydroxypyrrolidine (2 rotatable bonds), which adopt multiple low-energy conformations in solution [2]. In the context of FGFR inhibitor design, the rigid scaffold pre-organizes the 7-hydroxyl group and the secondary amine at position 2 for optimal geometry in the kinase binding pocket, reducing the entropic penalty upon target binding [3]. The sp³-hybridized carbon fraction of 1.0 (100% sp³) and the bicyclic ring count of 2 ensure a three-dimensional topology that occupies chemical space complementary to the flat aromatic cores typical of ATP-competitive kinase inhibitors [1][4].

conformational constraint rotatable bonds bicyclic scaffold medicinal chemistry design

Purity Benchmarking and Commercial Availability: Dihydrochloride (97%) vs. Free Base (98%) vs. Oxalate (97%)

The dihydrochloride salt is commercially available from multiple verified suppliers at a standard purity of 95–97% (HPLC) . Aladdin Scientific lists the compound at 97% purity with pricing from $122.90/100 mg to $9,364.90/50 g, with a lead time of 8–12 weeks . AKSci offers the compound at 95% minimum purity with immediate stock availability from San Francisco Bay, California . The free base (CAS 1429200-47-4) is listed at 98% purity (NLT) but commands significantly higher pricing: approximately ¥17,000 (~$2,340)/1 g from Chemsrc, or ¥26,728.50 (~$3,680)/5 g from CNReagent, reflecting the specialized handling requirements for the free-base form . The oxalate salt (CAS 2126143-36-8) is available at 97% purity from Macklin at ¥315 (~$43)/50 mg . The dihydrochloride thus occupies a favorable position in the purity–cost–handling matrix: it offers crystalline solid handling with substantially lower per-gram cost than the free base.

purity specification commercial availability procurement lead time cost comparison

Validated Application Scenarios for (7S,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol Dihydrochloride


FGFR Kinase Inhibitor Lead Optimization and Scale-Up Synthesis

The compound is a key chiral intermediate in the synthesis of bicyclic heterocycle-based FGFR inhibitors as disclosed in US 2021/0106588 A1 (Incyte Corporation). In the patent's exemplified reaction, (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride undergoes SₙAr coupling with a functionalized pyrazolo[4,3-b]pyridine electrophile (DIPEA, DMSO/CH₂Cl₂, 21 h, rt) to install the chiral bicyclic amine moiety into the FGFR pharmacophore [1]. The resulting compounds demonstrated inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values as low as 10 nM in enzymatic assays (BindingDB data for structurally related bicyclic FGFR inhibitors from the same patent family) [2]. Medicinal chemistry teams pursuing FGFR-targeted oncology programs should procure this compound specifically for SAR exploration around the C2-position of the octahydropyrrolo[1,2-a]pyrazine core.

Conformationally Constrained Fragment Library Construction

With zero rotatable bonds, a 100% sp³-hybridized carbon fraction, and a defined (7S,8aR) stereochemistry, this compound serves as an ideal entry point for constructing three-dimensional fragment libraries [1]. The rigid bicyclic scaffold presents the secondary amine (position 2) and the hydroxyl group (position 7) at fixed dihedral angles, enabling precise vector-based fragment growing [3]. Unlike flexible piperazine or pyrrolidine fragments that require conformational sampling in docking studies, this scaffold reduces computational ambiguity and can accelerate fragment-to-lead optimization cycles [1].

Chiral Building Block for CNS-Targeted Probe Synthesis

The pyrrolo[1,2-a]pyrazine scaffold and its close analogs have established precedent in CNS drug discovery, including as neurokinin-1 (NK₁) receptor antagonists (US 9,181,259 B2), 5-HT₁A receptor ligands, and anticonvulsant agents [3][4]. The dihydrochloride salt's favorable solubility profile (LogP -0.55 for the parent) and the scaffold's demonstrated blood-brain barrier penetration potential make it suitable for synthesizing CNS-targeted chemical probes [1]. Researchers developing biased GPCR ligands or ion channel modulators can leverage the compound's dual functionalization sites (amine and hydroxyl) for divergent parallel synthesis strategies.

Stereochemical Probe in Asymmetric Catalysis Methodology Development

As a chiral, enantiopure bicyclic diamine with two differentiated nitrogen environments (secondary amine at position 2; tertiary bridgehead amine at position 4) and a stereodefined hydroxyl group, this compound can serve as a chiral ligand precursor or organocatalyst scaffold in asymmetric synthesis methodology studies [1]. Its rigid framework limits conformational自由度, potentially leading to higher enantioselectivity in metal-catalyzed transformations compared to flexible diamine ligands. The dihydrochloride form allows direct use in buffered aqueous or polar organic reaction media without the need for in situ salt formation [2].

Quote Request

Request a Quote for (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.